molecular formula C20H18O3 B1279773 3,5-Dibenzyloxyphenol CAS No. 63604-98-8

3,5-Dibenzyloxyphenol

Cat. No. B1279773
CAS RN: 63604-98-8
M. Wt: 306.4 g/mol
InChI Key: FEQJBICMACXNHS-UHFFFAOYSA-N
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Description

3,5-Dibenzyloxyphenol is a synthetic organic compound that falls under the category of disubstituted phenols. The compound is characterized by the presence of two benzyloxy groups attached to the phenol moiety at the 3 and 5 positions. This structure is a common motif in various chemical syntheses and can serve as an intermediate in the production of more complex molecules.

Synthesis Analysis

The synthesis of disubstituted phenols, such as 3,5-Dibenzyloxyphenol, can be achieved through robust and scalable methods. One such method involves the selective displacement of a halogen by nucleophilic aromatic substitution using a preformed mixture of potassium tert-butoxide and p-methoxybenzyl alcohol, followed by deprotection of the PMB ether with acid in the presence of 1,3-dimethoxybenzene . Although the specific synthesis of 3,5-Dibenzyloxyphenol is not detailed in the provided papers, the methodologies described can be adapted for its production.

Molecular Structure Analysis

The molecular structure of 3,5-Dibenzyloxyphenol would consist of a central benzene ring with two benzyloxy groups (-OCH2C6H5) at the 3 and 5 positions. The presence of these substituents can influence the electronic properties of the phenol ring and affect its reactivity. The molecular structure can be confirmed and analyzed using techniques such as NMR, IR, and elemental analysis, as demonstrated in the synthesis of related compounds .

Chemical Reactions Analysis

3,5-Dibenzyloxyphenol can undergo various chemical reactions typical of phenolic compounds. These reactions include further substitution reactions, oxidation, and the formation of metal complexes. For instance, phenolic compounds can participate in condensation reactions to form Schiff bases, as seen in the synthesis of complex organic structures involving phenolic moieties . Additionally, the hydroxyl groups in phenols can coordinate with metal ions to form metal complexes, which can exhibit interesting properties and potential applications, such as anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dibenzyloxyphenol would be influenced by the presence of the benzyloxy substituents. These groups are bulky and hydrophobic, which could affect the solubility of the compound in various solvents. The phenolic hydroxyl groups contribute to the potential for hydrogen bonding and the acidity of the phenol. The electronic properties, such as HOMO and LUMO energies, can be calculated using computational methods to predict reactivity and molecular properties . The compound's crystallinity and melting point can be determined through experimental methods, and its purity can be assessed by spectroscopic techniques .

Scientific Research Applications

Antioxidant and Catalytic Properties

  • Mechanisms of Antioxidant Action: Research has demonstrated the antioxidant activity of sulphur-containing phenols, including structures similar to 3,5-Dibenzyloxyphenol. This activity is attributed to the generation of a Lewis acid catalyst, which can destroy a significant number of hydroperoxide molecules per mole of the sulphur compound. Such compounds, including 3,5-Dibenzyloxyphenol derivatives, are not initially antioxidants but may develop antioxidant properties through specific chemical transformations (Farzaliev, Fernando, & Scott, 1978).

Environmental Fate and Biotransformation

  • Biotransformation Under Anaerobic Conditions: The environmental fate of chloroaromatic compounds, which are structurally related to 3,5-Dibenzyloxyphenol, has been studied under anaerobic conditions. These studies show how such compounds undergo biotransformation, which can lead to the formation of various byproducts, including bisphenolic compounds. This research is crucial for understanding the environmental impact and behavior of compounds like 3,5-Dibenzyloxyphenol (Verhagen, Swarts, Wijnberg, & Field, 1998).

Applications in Analytical Chemistry

  • Chromogenic Systems for Assaying Uric Acid: 3,5-Dibenzyloxyphenol derivatives have been used in developing chromogenic detection systems for the enzymatic assay of uric acid in biological fluids. This demonstrates the potential use of 3,5-Dibenzyloxyphenol in the field of analytical chemistry, particularly in clinical diagnostics (Fossati & Prencipe, 2010).

Synthesis and Functionalization

  • Synthesis of Phenolic Polymers: Recent research has focused on synthesizing linear phenolic polymers with controlled antioxidant, hydrophobicity, and surface adsorption properties. These polymers, which include functional groups similar to 3,5-Dibenzyloxyphenol, exhibit significant antiradical activity, making them suitable for various applications, including coatings (Hlushko, Hlushko, & Sukhishvili, 2018).

Potential in Drug Synthesis

  • Intermediate for Synthesis of Flavonoids: The compound 3,5-Dibenzyloxyphenol has been used as an intermediate in the synthesis of bis-C-glucosyl flavonoids, demonstrating its potential application in the pharmaceutical industry for the synthesis of complex natural products (Kumazawa, Ishida, Matsuba, Sato, & Onodera, 1997).

Safety And Hazards

The safety data sheet for 3,5-Dibenzyloxyphenol was not found in the search results. However, it’s important to handle all chemicals with care and follow safety guidelines. Always refer to the specific safety data sheet for the compound for detailed information.


Future Directions

The future directions for 3,5-Dibenzyloxyphenol are not explicitly mentioned in the search results. However, phenolic compounds have a wide range of applications in various fields, and ongoing research may uncover new uses and methods of synthesis for 3,5-Dibenzyloxyphenol.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

3,5-bis(phenylmethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c21-18-11-19(22-14-16-7-3-1-4-8-16)13-20(12-18)23-15-17-9-5-2-6-10-17/h1-13,21H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQJBICMACXNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473868
Record name 3,5-dibenzyloxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibenzyloxyphenol

CAS RN

63604-98-8
Record name 3,5-dibenzyloxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethanethiol (10 g, 216 mmol) was added dropwise to a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.4 g, 100 mmol) in dry DMF (120 mL) at 0° C. After 1 h, 1,3,5-tribenzyloxybezene (24 g, 60 mmol) was added in 10 batches and the mixture was heated to 150° C. for 1.5 h. After the reaction was cooled, water (500 mL) was added and the mixture was extracted with EtOAc. The combined organic layers were dried (MgSO4) and evaporated. The residue was purified by flash chromatography on silica gel (benzene) to give 3,5-dibenzyloxyphenol as white solid (11%) after recrystallization from carbon tetrachloride and product #d as white solid (56%) after recrystallization from EtOAc and hexane. Compound #d was identified by mp 107-109° C.; 1H NMR (CDCl3, 400 MHz) δ 7.36-7.23 (m, 15H), 6.25 (d, J=2.2 Hz, 1H), 6.07 (d, J=2.2 Hz, 1H), 4.96 (s, 2H), 4.92 (s, 2 H), 3.99 (s, 2H); 13C NMR (CDCl3, 400 MHz) δ 158.4, 157.9, 154.9, 140.7, 136.7, 136.6, 128.4, 128.2, 128.1, 127.8, 127.5, 127.3, 127.0, 125.6, 108.5, 94.7, 93.3, 70.2, 69.9, 28.3; HRMS (ESI) calcd for C27H24O3Na (M+Na) 419.1623. found 419.1645.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
K Imai, I Nakanishi, A Ohno, M Kurihara… - Bioorganic & Medicinal …, 2014 - Elsevier
Catechin analogue 1 with methyl substituents ortho to the catechol hydroxyl groups was synthesized to improve the antioxidant ability of (+)-catechin. The synthetic scheme involved a …
Number of citations: 13 www.sciencedirect.com
T Kumazawa, M Ishida, S Matsuba, S Sato… - Carbohydrate …, 1997 - Elsevier
Bis-glycosylation of 3,5-dibenzyloxyphenol with 2,3,4,6- tetra -O- benzyl-α- d -glucopyranosyl fluoride in a two-step sequence produced the bis-glucosylated product, 3,5- dibenzyloxy -2,…
Number of citations: 14 www.sciencedirect.com
JA Elix, HW Musidlak, T Sala… - Australian journal of …, 1978 - CSIRO Publishing
The xanthones 1-hydroxy-3,6-dimethoxy-(2), 2,4-dichloro-1,3-dihydroxy- 6-methoxy-(6), 2-chloro-1,3-dihydroxy-6-methoxy- (7), 4-chloro-1,3- dihydroxy-6-methoxy- (8) and 2-chloro-1-…
Number of citations: 26 www.publish.csiro.au
R Tajima, T Saito, T Arai - ACS Catalysis, 2023 - ACS Publications
The conventional acid-catalyzed aza-Friedel–Crafts reaction of phenols with imines typically proceeds in an ortho-selective manner. A chiral bis(imidazolidine) pyridine (PyBidine)-Ni(…
Number of citations: 1 pubs.acs.org
HF Chow, ZY Wang, YF Lau - Tetrahedron, 1998 - Elsevier
An accelerated, improved synthetic strategy for the rapid construction of two different series of polyether-based dendritic fragments is described. Several modifications to the original …
Number of citations: 31 www.sciencedirect.com
VH Dao, I Ourliac-Garnier, MA Bazin, C Jacquot… - Bioorganic & Medicinal …, 2018 - Elsevier
In a context of growing resistance to classical antifungal therapy, the design of new drugs targeting alternative pathways is highly expected. Benzofuro[3,2-d]pyrimidine derivatives, …
Number of citations: 12 www.sciencedirect.com
H Makabe - Studies in Natural Products Chemistry, 2016 - Elsevier
Proanthocyanidins are known as condensed or nonhydrolyzable tannins whose structures are consisted of flavan-3-ols. These compounds are widely distributed in the nature such as …
Number of citations: 1 www.sciencedirect.com
F Viton, C Landreau, D Rustidge, F Robert… - 2008 - Wiley Online Library
The idea that foods consumed for pure pleasure could provide health benefits received much recognition in the recent years. Among these foods, cocoa and dark chocolate are …
DM Delannoy Lopez, DT Tran, G Viault… - … A European Journal, 2021 - Wiley Online Library
A selection of bioactive polyphenols of different structural classes, such as the ellagitannins vescalagin and vescalin, the flavanoids catechin, epicatechin, epigallocatechin gallate (…
A Khandelwal, JA Hall, BSJ Blagg - The Journal of organic …, 2013 - ACS Publications
Epigallocatechin-3-gallate (EGCG), the principal polyphenol isolated from green tea, was recently shown to inhibit Hsp90; however, structure–activity relationships for this natural …
Number of citations: 59 pubs.acs.org

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